molecular formula C13H25BrO2 B14743261 Undecyl bromoacetate CAS No. 5458-28-6

Undecyl bromoacetate

Cat. No.: B14743261
CAS No.: 5458-28-6
M. Wt: 293.24 g/mol
InChI Key: ZKYYTXGLBLLRQL-UHFFFAOYSA-N
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Description

Undecyl bromoacetate (C₁₃H₂₅BrO₂) is an alkyl bromoacetate ester characterized by an 11-carbon alkyl chain (undecyl group) linked to a bromoacetate moiety. This compound is structurally analogous to shorter-chain bromoacetates, such as ethyl bromoacetate (C₄H₇BrO₂), but its extended hydrocarbon chain confers distinct physicochemical and biological properties. Bromoacetates are widely utilized in organic synthesis, pharmaceuticals, and surfactants due to their reactivity and ability to act as alkylating agents .

Properties

CAS No.

5458-28-6

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

undecyl 2-bromoacetate

InChI

InChI=1S/C13H25BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3

InChI Key

ZKYYTXGLBLLRQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl bromoacetate can be synthesized through the esterification of undecanol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where undecanol and bromoacetic acid are combined in the presence of a catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Chemical Reactions of Undecyl Bromoacetate

This compound (C₁₃H₂₅BrO₂) is a brominated ester with potential applications in organic synthesis and materials science. Its structure consists of an undecyl chain esterified with bromoacetic acid, enabling diverse reactivity pathways. Below is an analysis of its key chemical reactions, supported by structural data and mechanistic insights from related compounds.

Radical Substitution Reactions

Ethyl bromoacetate undergoes radical-chain reactions where bromine is abstracted by radicals (e.g., tert-butyl radicals) to form substituted products ( ). This compound may exhibit analogous reactivity:

Mechanism :

  • Initiation: A radical initiator (e.g., AIBN or di-tert-amyl peroxide) generates a bromine abstracting radical.

  • Propagation: The radical abstracts bromine from this compound, forming a carbon-centered radical.

  • Termination: The radical undergoes hydrogen abstraction or recombination.

Example Products :

  • Substituted esters (e.g., ethyl 4-oxo-4-phenylbutanoate analogs).

  • Potential rearrangements or cross-coupling products under specific conditions.

Conditions (inferred from ethyl bromoacetate ):

InitiatorSolventTemperature
AIBNBenzene/cyclohexaneReflux

Reformatsky Reaction

Bromoacetates react with carbonyl compounds (e.g., ketones, aldehydes) in the presence of zinc to form β-hydroxy esters ( ). This compound could participate in this reaction, though specific data is lacking:

Mechanism :

  • Zinc reduces the bromoacetate to a nucleophilic enolate.

  • The enolate attacks a carbonyl compound, forming a β-hydroxy ester.

Conditions :

ReagentRole
ZincReducing agent
Carbonyl compoundElectrophile

Hydrolysis and Ester Cleavage

Bromoacetates hydrolyze under acidic/basic conditions to form acetic acid derivatives. For this compound:

Acidic Hydrolysis :
Undecyl bromoacetate+H₂OUndecyl acetate+HBr\text{this compound} + \text{H₂O} \rightarrow \text{Undecyl acetate} + \text{HBr}

Basic Hydrolysis :
Undecyl bromoacetate+OHUndecyl acetate+Br\text{this compound} + \text{OH}^- \rightarrow \text{Undecyl acetate} + \text{Br}^-

Comparative Analysis of Related Compounds

CompoundStructureKey ReactionSource
Bromoethyl acetateCH₃CH₂O₂CCH₂BrRadical substitution , Reformatsky
Ethyl bromoacetateCH₃CH₂O₂CCH₂BrSynthesis via bromination/esterification
This compoundC₁₁H₂₃O₂CCH₂BrProposed radical substitution, hydrolysis

Structural Data

PropertyValueSource
Molecular formulaC₁₃H₂₅BrO₂
Molecular weight293.24 g/mol
InChIInChI=1S/C13H25BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3

Reaction Limitations and Considerations

  • Reactivity : Bromoacetates are less reactive than iodoacetates but more reactive than chloroacetates ( ).

  • Steric Effects : Bulkier substituents (e.g., undecyl chain) may hinder reactions like radical addition ( ).

Scientific Research Applications

Undecyl bromoacetate has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Due to its reactivity, it is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of undecyl bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophiles. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets include nucleophilic sites in proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Bromoacetate Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length ELUMO (eV) Thiol Reactivity (GSH)
Undecyl bromoacetate C₁₃H₂₅BrO₂ 293.24 11 N/A Moderate (predicted)
Ethyl bromoacetate C₄H₇BrO₂ 167.00 2 -1.12 High
Cholesteryl bromoacetate C₂₉H₄₇BrO₂ 527.59 Sterol backbone N/A Low (predicted)
Lauryl bromoacetate C₁₄H₂₇BrO₂ 307.27 12 N/A Moderate (predicted)
  • Alkyl Chain Impact :
    The elongation of the alkyl chain (e.g., undecyl vs. ethyl) increases molecular weight and lipophilicity, reducing volatility and altering solubility. For instance, ethyl bromoacetate is highly volatile and reactive, necessitating stringent safety protocols , whereas this compound’s longer chain likely mitigates inhalation risks but enhances membrane permeability in biological systems.

  • Electronic Properties: Ethyl bromoacetate exhibits a low ELUMO value (-1.12 eV), correlating with high thiol reactivity and toxicity via glutathione (GSH) depletion .

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